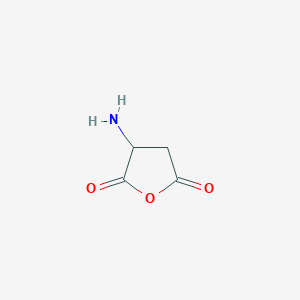

3-Aminodihydrofuran-2,5-dione

Description

Historical Context and Evolution of Dihydrofuranone Chemistry

The chemistry of furanones, the broader class to which dihydrofuran-2,5-diones belong, has a rich history rooted in the study of natural products. ontosight.ai Early investigations focused on compounds isolated from various natural sources, where furanone moieties were identified as key components of flavors and fragrances. taylorandfrancis.comnih.govacs.org For instance, mesifurane, or 2,5-dimethyl-4-methoxy-3(2H)-furanone, was identified as a significant flavor-impact compound in certain berries in the early 1970s. nih.govacs.org

The development of synthetic methodologies for dihydrofuranones has evolved significantly over the years. Initial methods often relied on the dehydration of the corresponding dicarboxylic acids. nih.gov Over time, more sophisticated and efficient strategies have emerged. The advent of transition metal-catalyzed reactions, for example, has provided powerful tools for the construction of the dihydrofuranone ring. Ring-closing metathesis has also become a prominent strategy for the synthesis of dihydrofurans and their derivatives, offering a high degree of control over the structure of the final product. rsc.orgrsc.org These advancements have expanded the accessibility and diversity of dihydrofuranone-based compounds for various applications.

Structural Significance of the 3-Aminodihydrofuran-2,5-dione Moiety in Chemical Synthesis

The introduction of an amino group at the 3-position of the dihydrofuran-2,5-dione scaffold, creating this compound, imparts significant structural and chemical properties to the molecule. This moiety is of particular interest in synthetic and medicinal chemistry due to its dual functionality. The presence of the amino group introduces a nucleophilic center, while the anhydride (B1165640) part of the ring provides electrophilic sites at the carbonyl carbons. smolecule.com

This duality makes this compound a versatile building block. The amino group can participate in a variety of reactions, including nucleophilic additions and substitutions, allowing for the introduction of diverse substituents. smolecule.com Simultaneously, the anhydride ring can be opened by nucleophiles such as alcohols or amines to form dicarboxylic acid derivatives. This reactivity is crucial for its use as an intermediate in the synthesis of more complex molecules, including peptides and other biologically active compounds. smolecule.com

Furthermore, the stereochemistry at the 3-position is of great importance. The chiral nature of this compound, particularly its enantiomerically pure forms like (R)-3-aminodihydrofuran-2,5-dione, makes it a valuable precursor in asymmetric synthesis. smolecule.com It allows for the construction of stereochemically defined molecules, which is of paramount importance in the development of pharmaceuticals where specific stereoisomers often exhibit desired biological activity.

General Academic Research Trajectories for Related Heterocyclic Compounds

The academic research landscape for heterocyclic compounds, particularly those containing nitrogen and oxygen, is vast and continually evolving. frontiersin.orgfrontiersin.org A significant focus of modern research is the development of novel and efficient synthetic methodologies. nd.edunih.gov This includes the use of metal-catalyzed cross-coupling reactions, multicomponent reactions, and green chemistry approaches to construct complex heterocyclic systems with high atom economy and stereoselectivity. mdpi.combenthamdirect.com

There is a strong and ongoing interest in the biological activity of heterocyclic compounds. derpharmachemica.com Researchers are actively exploring the potential of these molecules in various therapeutic areas, including as anticancer, antimicrobial, and anti-inflammatory agents. ontosight.ai The unique three-dimensional structures and diverse functionalization possibilities of heterocycles make them ideal scaffolds for the design of new drugs that can interact with specific biological targets. nih.gov

Another key research trajectory involves the application of heterocyclic compounds in materials science. Their unique electronic and photophysical properties are being harnessed for the development of organic light-emitting diodes (OLEDs), sensors, and other advanced materials. The ability to tune the properties of these materials by modifying the heterocyclic core and its substituents is a major driver of this research.

Detailed Research Findings

The hydrochloride salt of the (R)-enantiomer, (R)-3-Aminodihydrofuran-2,5-dione hydrochloride, is a commercially available and studied compound. It is recognized as a chiral building block for organic synthesis. smolecule.com Its reactivity stems from the nucleophilic amino group and the electrophilic carbonyl centers of the dihydrofuranone ring. smolecule.com This allows it to undergo reactions such as nucleophilic additions, condensations, and cyclizations. smolecule.com

Studies have highlighted its potential in pharmaceutical development as a lead compound for drug discovery due to its unique structure and potential biological activity. smolecule.com Interaction studies, including protein-ligand binding and metabolic pathway analysis, are crucial areas of investigation to understand its behavior in biological systems. smolecule.com

| Property | Value | Source |

| Molecular Formula | C4H6ClNO3 | smolecule.com |

| Molecular Weight | 151.55 g/mol | smolecule.com |

| Appearance | White solid | rsc.org |

| Application | Chiral building block in synthesis | smolecule.com |

Structure

3D Structure

Properties

IUPAC Name |

3-aminooxolane-2,5-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO3/c5-2-1-3(6)8-4(2)7/h2H,1,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWKOSRIHVSBBIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)OC1=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Aminodihydrofuran 2,5 Dione and Its Enantiomers

Regioselective and Stereoselective Synthesis of the Core Scaffold

The preparation of the enantiomerically pure forms of 3-Aminodihydrofuran-2,5-dione is crucial for its application in asymmetric synthesis and as a chiral building block for pharmaceuticals. guidechem.com The methods rely on readily available chiral precursors from the amino acid pool.

The (R)-enantiomer of this compound is synthesized from D-aspartic acid. The process involves the formation of a cyclic anhydride (B1165640) from the two carboxylic acid groups of the amino acid. This is typically achieved through treatment with a dehydrating agent. The resulting compound, often isolated as the hydrochloride salt (C₄H₆ClNO₃), is a white solid that serves as a valuable chiral intermediate in pharmaceutical research and development. guidechem.comsmolecule.combldpharm.com The key to the synthesis is the retention of the stereocenter at the C3 position, which originates from the α-carbon of D-aspartic acid.

The synthesis of the (S)-enantiomer follows a parallel pathway, utilizing the naturally abundant and less expensive L-aspartic acid as the starting material. lookchem.com The compound, (S)-3-Aminodihydrofuran-2,5-dione, is effectively L-Aspartic anhydride and is commonly handled as its hydrochloride or hydrobromide salt. lookchem.comlookchem.comsigmaaldrich.com The synthesis involves the cyclization of L-aspartic acid, often facilitated by dehydrating agents or by forming an activated intermediate. The resulting product has a specific optical rotation corresponding to the (S)-configuration, for instance, [α]D = −24.5° (c 0.10, H₂O).

The principal synthetic route to this compound is the dehydration of aspartic acid. The stereochemical outcome of the product is dependent on the enantiomer of the aspartic acid used as the precursor.

| Starting Material | Product | Common Salt Form |

| D-Aspartic Acid | (R)-3-Aminodihydrofuran-2,5-dione bldpharm.com | Hydrochloride guidechem.com |

| L-Aspartic Acid | (S)-3-Aminodihydrofuran-2,5-dione | Hydrochloride, lookchem.com Hydrobromide lookchem.com |

| L-Asparagine | (S)-3-Aminodihydrofuran-2,5-dione hydrobromide lookchem.com | Hydrobromide lookchem.com |

This table summarizes the common precursors and resulting products in the synthesis of this compound enantiomers.

This reaction is a classic example of intramolecular nucleophilic acyl substitution, where one carboxyl group attacks the other, leading to the expulsion of a water molecule and the formation of the five-membered anhydride ring.

Functionalization and Derivatization Strategies

The chemical utility of this compound is expanded through the functionalization of its amino group and potential modification of the furanone ring.

The primary amino group in this compound is a reactive nucleophile. smolecule.com To prevent unwanted side reactions during subsequent synthetic steps, this amine is often protected. Common amine protecting groups include tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). google.com

The synthesis of these protected derivatives typically starts with the corresponding N-protected aspartic acid. For instance, N-Boc-L-aspartic acid is cyclized to form N-Boc-(S)-3-aminodihydrofuran-2,5-dione. This cyclization can be achieved using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCCI). core.ac.uk Similarly, the Cbz-protected derivative, 3-(Cbz-amino)dihydrofuran-2,5-dione, is known and synthesized from N-Cbz-aspartic acid. accelachem.com These protected anhydrides are stable intermediates that can undergo ring-opening reactions with various nucleophiles to create amide derivatives while keeping the original amine protected.

| Derivative Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 3-(Cbz-amino)dihydrofuran-2,5-dione accelachem.com | 35739-00-5 | C12H11NO5 | 249.22 |

| (S)-3-Aminodihydrofuran-2,5-dione hydrochloride lookchem.com | 34029-31-7 | C4H6ClNO3 | 151.55 |

| (R)-3-Aminodihydrofuran-2,5-dione hydrochloride guidechem.com | 143394-93-8 | C4H6ClNO3 | 151.55 |

This table provides data for key derivatives of this compound.

Introducing substituents directly onto the C4 position of the pre-formed this compound ring is synthetically challenging due to the reactivity of the anhydride moiety. A more viable and strategic approach involves utilizing a precursor that already contains the desired substituent.

The most effective method is to start with a β-substituted aspartic acid derivative (a C3-substituted aspartic acid). The cyclization of this modified amino acid will then directly yield a C4-substituted this compound. For example, the cyclization of 3-methylaspartic acid would produce 3-amino-4-methyldihydrofuran-2,5-dione. This precursor-based approach allows for the introduction of a wide variety of substituents onto the furanone ring in a controlled and predictable manner, preserving the stereochemistry at the C3 position if an enantiomerically pure substituted aspartic acid is used.

Multicomponent Reaction Pathways Leading to Dihydrofuranone Structures

Multicomponent reactions (MCRs) represent a highly efficient and atom-economical strategy in organic synthesis, allowing for the construction of complex molecular architectures in a single step from three or more starting materials. organic-chemistry.orgfrontiersin.org These reactions are convergent processes where most of the atoms from the reactants are incorporated into the final product, minimizing waste and avoiding the need for isolation of intermediates. organic-chemistry.orgfrontiersin.org The principles of green chemistry are well-aligned with MCRs due to their inherent efficiency, reduced reaction times, and potential for creating molecular diversity. frontiersin.org Such reactions are pivotal in the synthesis of various heterocyclic compounds, including dihydrofuranone derivatives. bohrium.com

While a direct one-pot multicomponent synthesis for this compound is not extensively documented, several MCR methodologies provide effective pathways to substituted dihydrofuran structures, which are structurally analogous and demonstrate the potential of this approach.

One notable example is the diastereoselective, three-component synthesis of highly functionalized 2-amino-4,5-dihydrofuran-3-carbonitrile (B3050638) derivatives. bohrium.com This reaction proceeds by combining phenacyl bromide, malononitrile, and a 4-oxo-4H-chromene-3-carbaldehyde in ethanol (B145695) at room temperature, using triethylamine (B128534) (Et3N) as a basic promoter. bohrium.com The process is catalyst-free, offers simple purification, and produces the desired dihydrofuran frameworks in good yields (80-85%). bohrium.com The reaction first involves the formation of phenacylmalononitrile, which then reacts with the aldehyde to yield the final product. bohrium.com

Another relevant approach involves the use of dihydrofuranone scaffolds as reactants in MCRs. researchgate.net For instance, a derivative, 3-benzylidenedihydrofuran-2,5-dione, can be used in an anionic version of the Castagnoli-Cushman reaction. researchgate.net In this process, the dihydrofuranone is treated with a base like sodium hydride to form an enolate, which then reacts with a protected imine to produce complex δ-lactam intermediates. researchgate.net This highlights the utility of the dihydrofuran-2,5-dione core as a building block in more elaborate synthetic cascades.

Furthermore, MCRs utilizing tetronic acid (a tautomer of 4-hydroxy-2(5H)-furanone) serve as a powerful tool for creating fused dihydrofuranone systems. rsc.org An efficient, one-pot, three-component reaction between tetronic acid, various substituted aldehydes, and dimedone can produce furo[3,4-b]chromene derivatives. rsc.org This reaction, often catalyzed by substances like InCl₃ or facilitated by recyclable catalysts, demonstrates the versatility of the dihydrofuranone motif in generating significant molecular complexity. rsc.org

The table below summarizes key examples of multicomponent reactions leading to dihydrofuranone-related structures.

Table 1: Examples of Multicomponent Reactions for Dihydrofuranone Synthesis

| Reaction Type | Key Reactants | Catalyst / Conditions | Product Type | Key Findings | Source |

|---|---|---|---|---|---|

| Sequential 3-Component Reaction | 1. Phenacyl bromide2. Malononitrile3. 4-oxo-4H-chromene-3-carbaldehyde | Et3N / Ethanol, Room Temperature | 2-amino-4,5-dihydrofuran-3-carbonitrile | Diastereoselective, catalyst-free, good yields (80-85%), short reaction time. | bohrium.com |

| Fused-Tricyclic Synthesis | 1. Tetronic acid2. Substituted aldehydes3. Dimedone | InCl₃ (10 mol%) / Solvent-free | Furo[3,4-b]chromene-1,5(6H)-dione | Rapid, one-pot synthesis of novel fused-tricyclic systems. | rsc.org |

These examples underscore the power of MCRs in efficiently assembling the dihydrofuranone core and its derivatives. The adaptability of MCRs to different starting materials and conditions offers a promising avenue for the future development of direct, enantioselective syntheses of compounds like this compound.

Chemical Reactivity and Mechanistic Transformations of 3 Aminodihydrofuran 2,5 Dione

Ring-Opening and Recyclization Reactions

The strained five-membered ring of 3-aminodihydrofuran-2,5-dione is susceptible to nucleophilic attack, leading to ring-opening reactions. These reactions are a cornerstone of its chemistry, providing pathways to various aspartic acid derivatives.

Hydrolytic Pathways and Resulting Products

In the presence of water, this compound undergoes hydrolysis to yield aspartic acid. The reaction proceeds via nucleophilic attack of a water molecule on one of the carbonyl carbons of the anhydride (B1165640). This is followed by the cleavage of the acyl-oxygen bond, leading to the formation of the dicarboxylic acid. The reaction is typically catalyzed by either acid or base. Under acidic conditions, the carbonyl oxygen is protonated, enhancing the electrophilicity of the carbonyl carbon. Under basic conditions, the hydroxide (B78521) ion acts as a more potent nucleophile. The final product of hydrolysis is aspartic acid.

Nucleophilic Ring-Opening Processes

A wide array of nucleophiles can open the anhydride ring of this compound, leading to the formation of mono-substituted aspartic acid derivatives. This process is a common strategy for the synthesis of various amino acid analogs. The general mechanism involves the nucleophilic attack on one of the carbonyl carbons, followed by the opening of the anhydride ring. libretexts.orgyoutube.com

Common nucleophiles include alcohols, thiols, and amines. The reaction with alcohols (alcoholysis) yields aspartic acid monoesters, while the reaction with thiols affords the corresponding thioesters. The regioselectivity of the attack (at the α- or β-carbonyl group) can be influenced by the nature of the nucleophile and the reaction conditions.

| Nucleophile | Product | Reference |

| Alcohols (ROH) | α- and β-Aspartic acid monoesters | youtube.com |

| Thiols (RSH) | α- and β-Aspartic acid monothioesters | youtube.com |

| Amines (RNH2) | Aspartic acid amides | libretexts.org |

Amine Reactivity and Derivatives Formation

The primary amino group in this compound is a key site for derivatization, allowing for the synthesis of a wide range of N-substituted analogs.

Acylation and Alkylation Reactions at the Amino Group

The amino group of this compound can be readily acylated using various acylating agents such as acid chlorides and acid anhydrides to form N-acyl derivatives. nih.gov This reaction is typically carried out in the presence of a base to neutralize the acid generated during the reaction.

Alkylation of the amino group can be achieved using alkyl halides. This reaction introduces an alkyl group onto the nitrogen atom. The reactivity of the amino group can be influenced by the reaction conditions, and protection of the anhydride functionality may be necessary to achieve selective N-alkylation.

| Reagent | Reaction Type | Product |

| Acetyl chloride | Acylation | N-Acetyl-3-aminodihydrofuran-2,5-dione |

| Benzoyl chloride | Acylation | N-Benzoyl-3-aminodihydrofuran-2,5-dione |

| Methyl iodide | Alkylation | N-Methyl-3-aminodihydrofuran-2,5-dione |

Schiff Base Formation and Related Condensations

The primary amino group of this compound can undergo condensation reactions with aldehydes and ketones to form Schiff bases (imines). wikipedia.orgnih.gov This reaction typically occurs under mildly acidic conditions, which catalyze the dehydration of the intermediate carbinolamine. nih.gov The formation of the C=N double bond is a reversible process. wikipedia.org

The resulting Schiff bases can be further modified, for example, through reduction to form secondary amines. The stability and reactivity of the formed Schiff base depend on the nature of the aldehyde or ketone used.

| Carbonyl Compound | Product Type |

| Benzaldehyde | Schiff Base (N-benzylidene derivative) |

| Acetone | Schiff Base (N-isopropylidene derivative) |

| Glyoxylic acid | Schiff Base |

Carbonyl Group Reactivity and Transformations

The two carbonyl groups within the anhydride ring of this compound are electrophilic centers and can undergo reactions with strong nucleophiles, such as Grignard reagents, and can be targeted for reduction.

Reactions with Grignard reagents (organomagnesium halides) can lead to the formation of tertiary alcohols. The Grignard reagent will typically add twice to the ester or anhydride carbonyl group. masterorganicchemistry.comorganic-chemistry.orgwisc.edumasterorganicchemistry.com The initial nucleophilic attack opens the ring, and a subsequent reaction with the resulting ester or ketone intermediate leads to the final product after an acidic workup. For instance, the reaction of N-protected aspartic anhydride derivatives with Grignard reagents has been shown to produce γ,γ-disubstituted α- and β-amino-butyrolactones. researchgate.net

Reduction of the carbonyl groups can be achieved using various reducing agents. Strong reducing agents like lithium aluminum hydride (LiAlH4) will reduce the anhydride to a diol. The specific outcome of the reduction can be controlled by the choice of the reducing agent and the reaction conditions.

| Reagent | Transformation | Product Type |

| Grignard Reagent (e.g., CH3MgBr) | Nucleophilic Addition | Tertiary Alcohol |

| Lithium Aluminum Hydride (LiAlH4) | Reduction | Diol |

Reactions with Organometallic Reagents (e.g., Grignard Reagents)

The reaction of this compound with organometallic reagents such as Grignard reagents (RMgX) is anticipated to proceed via nucleophilic attack at the electrophilic carbonyl carbons of the anhydride functionality. The presence of two carbonyl groups offers multiple sites for reaction.

The initial attack of a Grignard reagent would likely occur at one of the carbonyl carbons, leading to the opening of the dihydrofuranone ring. This would form a keto-carboxylate intermediate after an aqueous workup. A second equivalent of the Grignard reagent could then potentially react with the newly formed ketone, yielding a diol-carboxylate. The amino group at the 3-position is expected to influence the regioselectivity of the initial attack due to steric and electronic effects.

Table 1: Plausible Products from the Reaction of this compound with Grignard Reagents

| Reagent | Plausible Intermediate (after 1 equivalent) | Plausible Final Product (after 2 equivalents) |

| Methylmagnesium bromide | 4-amino-2-hydroxy-2-methyl-5-oxotetrahydrofuran-3-carboxylic acid | 4-amino-2,5-dihydroxy-2,5-dimethylhexanoic acid |

| Phenylmagnesium bromide | 4-amino-2-hydroxy-5-oxo-2-phenyltetrahydrofuran-3-carboxylic acid | 4-amino-2,5-dihydroxy-2,5-diphenylhexanoic acid |

Note: The products listed are hypothetical and would require experimental verification.

Condensation and Cyclization Reactions

The bifunctional nature of this compound, possessing both an amine and a cyclic anhydride, makes it a potential substrate for various condensation and cyclization reactions.

The primary amine group can react with carbonyl compounds such as aldehydes and ketones to form Schiff bases (imines). Intramolecularly, if a suitable electrophilic center is present or can be generated, the amine could participate in cyclization reactions to form fused heterocyclic systems.

Furthermore, the anhydride moiety can react with binucleophiles, such as hydrazines or diamines, in condensation reactions. For instance, reaction with hydrazine (B178648) could lead to the formation of a pyridazinedione derivative through a cyclization-condensation pathway.

Elimination and Addition Reaction Mechanisms

Elimination and addition reactions involving this compound are plausible under various conditions. The amino group, being a potential leaving group after protonation, could undergo elimination to form an unsaturated dihydrofuran-2,5-dione, although this would likely require harsh conditions.

Conversely, the double bond in a potential unsaturated precursor to this compound could undergo addition reactions. For example, Michael addition of nucleophiles to an α,β-unsaturated analog of this compound would be a feasible pathway for the introduction of substituents at the β-position relative to a carbonyl group.

Rearrangement Processes Involving the Dihydrofuranone Ring System

Rearrangement processes involving the dihydrofuranone ring system of this compound are conceivable, though not specifically reported. Acid-catalyzed rearrangements could potentially lead to ring-opening followed by recyclization to form isomeric structures, such as lactams or other heterocyclic systems.

For instance, under acidic conditions, protonation of the ether oxygen could facilitate ring cleavage, generating a carbocationic intermediate. Subsequent intramolecular attack by the amino group or a rearranged nucleophilic center could lead to the formation of a new ring system. The specific outcome of such a rearrangement would be highly dependent on the reaction conditions and the stability of the intermediates formed.

Derivatives and Analogues of 3 Aminodihydrofuran 2,5 Dione

Structural Classification of Key Derivatives

The derivatives of 3-aminodihydrofuran-2,5-dione can be broadly categorized based on the nature and position of their substitutions. The inherent reactivity of the furanone ring allows for modifications that lead to distinct classes of compounds.

Substituted Dihydrofuranones : This is a wide-ranging class where substituents are introduced at various positions on the dihydrofuranone ring. A notable subclass includes halogenated furanones, such as 3,4-dihalo-5-hydroxy-2(5H)-furanones. mdpi.com These compounds are highly reactive due to the presence of a carbonyl group at C2, a double bond, a hydroxyl group at C5, and two labile halogen atoms at C3 and C4. mdpi.com

Furanone-Amino Acid Conjugates : In this class, an amino acid moiety is chemically linked to the furanone scaffold. These derivatives are often synthesized to act as linkers, connecting the furanone unit to other bioactive molecules that contain hydroxyl or amino groups. rsc.orgnih.gov

Heterocyclic Fused Systems : These are complex structures where the dihydrofuranone ring is fused with one or more other heterocyclic or aromatic rings. Examples include naphthodihydrofurans, furopyranones, and thienopyrrolones. nih.govresearchgate.net The synthesis of these systems often involves multi-step reactions to build the complex polycyclic framework.

Chiral Dihydrofuranone Scaffolds : This classification is based on the stereochemistry of the molecule. The introduction of chiral centers on the dihydrofuranone ring leads to enantiomerically distinct compounds, such as (R)- and (S)-3-aminodihydrofuran-2,5-dione. The synthesis of these specific stereoisomers is crucial for applications where chirality is a key factor. nih.gov

Synthetic Methods for Furanone Analogues with Varied Substitutions

The synthesis of furanone analogues is an active area of research, with various methods developed to achieve diverse substitutions and complex structures.

Furanone-Amino Acid Conjugates and Linkers

A significant method for synthesizing furanone-amino acid derivatives involves a metal-free C-N coupling reaction. This approach has been successfully used to couple 5-alkoxy-3,4-dihalo-2(5H)-furanones with various amino acids. The resulting structures are characterized using techniques like ¹H NMR, ¹³C NMR, and ESI-MS. rsc.orgnih.gov These conjugates are investigated as potential linkers to other drug moieties, and studies indicate that the introduction of the amino acid group generally does not impart toxicity, making them suitable for such applications. rsc.orgnih.gov

| Reactants | Reaction Type | Product | Key Features |

| 5-alkoxy-3,4-dihalo-2(5H)-furanones | Metal-free C-N coupling | Amino acid-furanone conjugates | Creates a stable link between the furanone core and an amino acid. rsc.orgnih.gov |

| Amino acids | The amino acid moiety can be further linked to other bioactive molecules. rsc.orgnih.gov |

Heterocyclic Fused Dihydrofuranone Systems

The construction of fused heterocyclic systems containing a dihydrofuranone ring employs a range of synthetic strategies, often tailored to the specific target molecule. These methods include cyclization reactions, cycloadditions, and multi-step sequences involving the formation of new rings onto the furanone scaffold. airo.co.in

One approach involves the reaction of nitrostilbenes with aromatic enols, which possess dual nucleophilicity (carbon and oxygen), to produce novel naphthodihydrofurans. nih.gov Another strategy for creating 2,5-dihydrofuran-fused quinones utilizes a ruthenium-catalyzed [2+2+2] cycloaddition of an ether-tethered diiododiyne with alkynes. nih.gov The synthesis of furan-fused heterocycles like furopyranone and furopyrrolone can be achieved through regioselective cascade reactions. researchgate.net For instance, the interaction between 1-phenyl-1H-pyrrole-2,5-dione derivatives and 1,2,4-triazole-3(5)-thiol can lead to fused thiazolo[3,2-b] rsc.orgnih.govtandfonline.comtriazole-6(5H)-ones via processes like the thiol-ene click reaction. mdpi.com

| Method | Precursors | Resulting System | Reference |

| Reaction with aromatic enols | Nitrostilbenes | Naphthodihydrofurans | nih.gov |

| Ruthenium-catalyzed [2+2+2] cycloaddition | Ether-tethered diiododiyne, alkynes | 2,5-dihydrofuran-fused quinones | nih.gov |

| Thiol-ene click reaction | 1-phenyl-1H-pyrrole-2,5-dione derivatives, 1,2,4-triazole-3(5)-thiol | Thiazolo[3,2-b] rsc.orgnih.govtandfonline.comtriazole derivatives | mdpi.com |

| Cascade reaction | Propargylamines, 4-hydroxy-2H-pyran-2-ones | Furopyranones | researchgate.net |

Chiral Dihydrofuranone Scaffolds

The asymmetric synthesis of chiral dihydrofuranone scaffolds is critical for producing enantiomerically pure compounds. One notable method is the use of palladium catalysis for the highly enantioselective addition of arylboronic acids to chromones, which enables the construction of chiral flavanones (containing a dihydrofuranone-like core) with high yields and enantiomeric excess (up to 98% yield and 97% ee). nih.gov This method demonstrates good performance in asymmetric induction and tolerance for various functional groups, expanding the accessible chemical space of pharmaceutically relevant chiral furanones. nih.gov The synthesis of specific enantiomers, such as (R)-pinostrobin, can be achieved efficiently without the need for extensive protecting and deprotecting steps. nih.gov

Comparative Analysis of Reactivity Across Derivatives

The reactivity of dihydrofuranone derivatives is heavily influenced by their specific structural features. 3,4-Dihalo-5-hydroxy-2(5H)-furanones are particularly reactive molecules. mdpi.com Their high reactivity stems from a combination of factors: the electrophilicity of the carbonyl group conjugated with a double bond, and the presence of two labile halogen atoms that can be substituted. mdpi.com These compounds can also exist in equilibrium between a cyclic furanone form and an acyclic (Z)-2,3-dihalo-4-oxo-butenoic acid form in solution, which further influences their reaction pathways. mdpi.com

In contrast, the reactivity of other derivatives is dictated by their unique functional groups. For example, in the reaction of 1,2,4-triazole-3(5)-thiol with different electrophiles, the pathway changes based on the substrate. With N-arylmaleimides (derivatives of 1-phenyl-1H-pyrrole-2,5-dione), a thiol-ene click reaction occurs. However, with 3-bromodihydrofuran-2(3H)-one, a nucleophilic substitution (SN) reaction takes place instead of the anticipated [2+3]-cyclocondensation. mdpi.com This highlights how the nature of the furanone derivative and its substituents directs the course of chemical transformations.

The introduction of an amino acid linker, as seen in furanone-amino acid conjugates, provides a reactive handle for further functionalization via coupling reactions, while the core reactivity of the furanone ring may be preserved or modulated by the electronic effects of the attached amino acid. rsc.orgnih.gov

Spectroscopic and Advanced Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

For the ¹H NMR spectrum, the protons on the dihydrofuran ring are expected to exhibit characteristic signals. The proton at the C3 position, adjacent to the amino group, would likely appear as a multiplet, influenced by the neighboring methylene (B1212753) protons. The two protons at the C4 position would be diastereotopic and are expected to present as a complex multiplet.

In the ¹³C NMR spectrum, the carbonyl carbons (C2 and C5) would resonate at the downfield region, typically around 160-180 ppm, characteristic of anhydride (B1165640) carbonyls. The C3 carbon, bearing the amino group, and the C4 carbon would appear at higher field strengths. The precise chemical shifts are sensitive to the solvent used for analysis.

Table 1: Predicted NMR Chemical Shifts for 3-Aminodihydrofuran-2,5-dione (based on analogous structures)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2 | - | 170 - 175 |

| C3-H | 4.0 - 4.5 | 50 - 55 |

| C4-H₂ | 2.8 - 3.5 | 35 - 40 |

| C5 | - | 170 - 175 |

Note: These are estimated values and can vary based on solvent and experimental conditions.

Mass Spectrometry (MS) Techniques

Mass spectrometry is indispensable for determining the molecular weight and probing the fragmentation pathways of this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the analysis of intact molecular ions with minimal fragmentation. For this compound, ESI-MS in positive ion mode would be expected to show a prominent peak for the protonated molecule [M+H]⁺. Tandem mass spectrometry (ESI-MSn) experiments can then be performed to induce fragmentation and study the resulting product ions, providing insights into the molecule's structure and stability.

Liquid Chromatography-Mass Spectrometry (LC-MS) couples the separation power of HPLC with the sensitive detection of mass spectrometry. This technique is crucial for assessing the purity of this compound samples and for confirming its identity in complex mixtures. An appropriate reversed-phase HPLC method would separate the target compound from any impurities, and the subsequent mass analysis would provide the molecular weight of the eluting components. LC-MS/MS can be further utilized for the quantitative analysis of this compound in various matrices.

Collision-Induced Dissociation (CID) is a fundamental technique used in tandem mass spectrometry to induce fragmentation of selected ions. For the protonated molecular ion of this compound, CID would likely lead to characteristic fragmentation patterns. Based on the fragmentation of related compounds like aspartic acid, expected fragmentation pathways could involve the loss of small neutral molecules such as water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂). A key fragmentation could be the cleavage of the anhydride ring. The analysis of these fragmentation pathways is vital for the structural confirmation of the molecule.

Table 2: Predicted ESI-MS Fragmentation for [M+H]⁺ of this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss |

|---|---|---|

| 116.03 | 98.02 | H₂O |

| 116.03 | 88.04 | CO |

| 116.03 | 72.02 | CO₂ |

Note: These are hypothetical fragmentation patterns based on the structure.

Chromatographic Separation Techniques (e.g., HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are essential for the purification and purity analysis of this compound. Given the polar nature of the molecule, reversed-phase chromatography is a suitable approach.

A typical HPLC method would employ a C18 stationary phase with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. The pH of the mobile phase would be a critical parameter to control the ionization state of the amino group and achieve optimal separation. Gradient elution may be necessary to resolve the target compound from closely related impurities. UPLC, with its smaller particle size columns, can offer higher resolution and faster analysis times compared to traditional HPLC. For instance, a method similar to those used for the separation of succinic anhydride could be adapted, employing a mobile phase of acetonitrile and water with an acidic modifier like phosphoric or formic acid.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of carbon, hydrogen, nitrogen, and oxygen in a pure sample of this compound. The experimentally determined percentages are then compared with the theoretically calculated values based on its molecular formula, C₄H₅NO₃. A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.

Table 3: Theoretical Elemental Composition of this compound (C₄H₅NO₃)

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 4 | 48.04 | 41.74% |

| Hydrogen | H | 1.01 | 5 | 5.05 | 4.38% |

| Nitrogen | N | 14.01 | 1 | 14.01 | 12.17% |

| Oxygen | O | 16.00 | 3 | 48.00 | 41.71% |

| Total | | | | 115.09 | 100.00% |

Advanced Research Applications of 3 Aminodihydrofuran 2,5 Dione in Chemical Sciences

Building Block in Complex Organic Synthesis

3-Aminodihydrofuran-2,5-dione, also known as aminosuccinic anhydride (B1165640) or aspartic anhydride, serves as a highly valuable and reactive building block in the field of complex organic synthesis. Its structure, which combines a chiral center, a reactive anhydride, and a nucleophilic amino group, makes it a versatile precursor for a variety of molecular architectures. The compound exists as two enantiomers, (R)- and (S)-3-aminodihydrofuran-2,5-dione, which are derived from the corresponding D- and L-aspartic acid. The hydrochloride salt is often used to improve its stability and handling.

Asymmetric Synthesis and Chiral Auxiliaries

The inherent chirality of this compound makes it an important synthon in asymmetric synthesis, where the goal is to create specific stereoisomers of a target molecule. bldpharm.com Chiral auxiliaries are compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of subsequent reactions. wikipedia.org While specific, widely-cited examples of this compound acting as a detachable chiral auxiliary in the classical sense (like Evans oxazolidinones or pseudoephedrine) are not extensively documented in prominent literature, its primary role is as a "chiral building block." wikipedia.orgnih.govrsc.org

In this capacity, the entire molecule, or a significant portion of it, is incorporated into the final product, transferring its stereochemistry to the new, more complex molecule. For instance, the synthesis of selective neurokinin substance P receptor antagonists has been achieved using synthons derived from L-glutamic acid, a related amino acid, highlighting the utility of such chiral precursors. nih.gov The synthesis of various 3-aminodihydrocoumarin derivatives with high enantioselectivity has also been demonstrated using different chiral catalysts and starting materials, illustrating the importance of chiral control in building such scaffolds. rsc.org The (R)- and (S)-enantiomers of this compound provide access to diastereomerically pure compounds that are crucial intermediates for pharmaceuticals and other biologically active molecules.

The reactivity of the anhydride allows for stereocontrolled ring-opening reactions with various nucleophiles. When the amino group is protected, the anhydride can be opened to generate derivatives of aspartic acid with new functionalities at either the alpha- or beta-carboxyl position, with the stereocenter at the C3 position remaining intact. This strategy is fundamental for building complex molecules where the specific three-dimensional arrangement of atoms is critical for function.

Construction of Fused Heterocyclic Compounds and Scaffolds

Fused heterocyclic compounds, which contain two or more joined rings with at least one non-carbon atom, are of significant interest in medicinal chemistry due to their diverse biological activities. airo.co.inlongdom.org this compound is a potent precursor for such scaffolds due to its bifunctional nature. The amino group and the anhydride moiety can participate in sequential or one-pot reactions to construct new ring systems.

The general synthesis of fused heterocycles often involves cyclization reactions, where different parts of a molecule react to form a ring. airo.co.in For example, a common strategy involves reacting a starting material like this compound with another molecule that has two reactive sites. This can lead to a cascade of reactions, ultimately forming a fused bicyclic or polycyclic system. Various methods, including Diels-Alder reactions and ring-closing metathesis, are employed to create diverse fused heterocyclic structures. airo.co.in

While specific examples detailing the use of this compound in the synthesis of complex fused systems like pyran-fused biscoumarins or tricyclic 2(5H)-furanone derivatives are often proprietary or described for analogous structures, its potential is clear. nih.govresearchgate.net For instance, the synthesis of 2,5-dihydrofuran-fused quinones has been accomplished through methods like ruthenium-catalyzed cycloaddition, demonstrating the feasibility of creating furan-fused systems. nih.gov The anhydride ring of this compound can be opened by a nucleophile from another molecule, and the amino group can then act as the second point of connection to form a new fused ring. This approach allows for the creation of novel molecular scaffolds that can be screened for biological activity.

| Reaction Type | Potential Role of this compound | Resulting Heterocyclic Scaffold |

|---|---|---|

| Condensation/Cyclization | Reacts with dinucleophiles (e.g., hydrazines, ureas) | Fused pyrazolidinones, hydantoins, or pyrimidinediones |

| Intramolecular Cyclization | Serves as a precursor after modification | Bicyclic lactams or lactones |

| Multi-component Reactions | Acts as one of three or more reactants | Complex, highly substituted fused systems |

Role in Chemical Biology Tools and Ligand Design Research

Chemical biology utilizes chemical tools to study and manipulate biological systems. This compound and its derivatives are valuable in this area for creating probes, ligands, and other reagents for studying biological processes at the molecular level.

Probes for Protein Interaction Studies

Understanding protein-protein interactions is crucial for deciphering cellular functions and disease mechanisms. Chemical probes are molecules designed to bind to specific proteins and report on their location, activity, or binding partners. The anhydride functionality of this compound is reactive toward nucleophilic amino acid residues on protein surfaces, such as the epsilon-amino group of lysine (B10760008).

This reactivity allows the compound to act as a covalent linker or crosslinker. By attaching a reporter group (like a fluorophore or a biotin (B1667282) tag) to the this compound scaffold, a probe can be created. When this probe reacts with a target protein, it permanently attaches the reporter tag, enabling detection and analysis. While this application is based on the known reactivity of succinic anhydrides, specific research focusing on this compound for this purpose is not widely published. The principle remains a viable and powerful strategy in chemical biology.

Development of Chemical Reagents for Research Applications

Beyond its role as a building block, this compound is a precursor for specialized chemical reagents. Its most significant application in this context is in peptide synthesis. The compound is essentially a protected and activated form of aspartic acid. wikipedia.org

In solid-phase peptide synthesis (SPPS), N-protected aspartic anhydride derivatives are used to introduce an aspartic acid residue into a growing peptide chain. The anhydride activates the carboxyl groups for amide bond formation. thieme-connect.de However, this approach must be managed carefully, as the use of aspartic acid derivatives in peptide synthesis can sometimes lead to an undesirable side reaction known as aspartimide formation. researchgate.netnih.gov This side reaction can result in a mixture of products and racemization at the aspartic acid site. nih.gov Researchers have developed various strategies to minimize this issue, such as using bulky ester protecting groups on the side chain or protecting the peptide backbone itself. researchgate.netnih.gov

Despite this challenge, the use of activated amino acid derivatives like N-protected this compound remains a key strategy for the chemical synthesis of peptides and proteins, which are themselves critical research tools and therapeutics. nih.govchemrxiv.org

| Application Area | Function of this compound Derivative | Key Research Finding/Challenge |

|---|---|---|

| Peptide Synthesis | Activated precursor for incorporating Aspartic Acid | Potential for aspartimide side-product formation researchgate.netnih.gov |

| Bioconjugation | Covalent linker for attaching molecules to proteins | Reaction with nucleophilic residues like Lysine |

| Material Science | Monomer for biodegradable polymers (Polyaspartic Acid) | Creates superabsorbent polymers as an alternative to polyacrylates wikipedia.org |

Application in Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a cell or organism. creative-proteomics.comrsc.org The most common method, 13C-MFA, involves supplying cells with a substrate labeled with the stable isotope carbon-13 (e.g., 13C-glucose or a 13C-amino acid). nih.gov As the cells metabolize the labeled substrate, the 13C atoms are incorporated into various downstream metabolites. By measuring the isotopic labeling patterns in these metabolites, typically amino acids from protein hydrolysates, researchers can computationally deduce the flow of carbon through the metabolic network. creative-proteomics.comnih.gov

Aspartic acid is a central metabolite involved in numerous pathways, including the urea (B33335) cycle and purine (B94841) biosynthesis. wikipedia.org Therefore, tracing its metabolism is of significant interest. creative-proteomics.com In principle, an isotopically labeled version of this compound (e.g., containing 13C or 15N) could be synthesized and used as a tracer to study the metabolic fate of aspartic acid. This would be particularly useful for investigating pathways where aspartate is taken up from the environment and incorporated into cellular biomass.

However, a review of the current scientific literature does not show specific, documented instances of this compound being used as a tracer in MFA studies. The field typically relies on more common and commercially available labeled precursors like glucose and other proteinogenic amino acids. creative-proteomics.com While its application is theoretically plausible, it does not appear to be a standard or reported method in the practice of metabolic flux analysis.

Tracing Carbon Origin in Metabolic Pathways using ¹³C-MFA

The application of this compound as a tracer for tracing carbon origin in metabolic pathways using ¹³C-MFA has not been documented in published research. ¹³C-MFA is a powerful technique that employs stable isotope-labeled compounds to track the flow of atoms through metabolic networks, thereby elucidating the activities of various pathways. Typically, central carbon metabolites such as glucose, glutamine, or acetate, enriched with the ¹³C isotope, are used as tracers. The selection of a suitable tracer is critical for the successful application of ¹³C-MFA, and there is no indication that this compound possesses the necessary biochemical properties or metabolic integration to serve as an effective tracer in such studies.

Investigation of Metabolite Fragmentation Patterns in Tandem Mass Spectrometry

Similarly, no research has been found that investigates the metabolite fragmentation patterns of this compound in tandem mass spectrometry. Tandem mass spectrometry (MS/MS) is a key analytical technique used to determine the structure of molecules by analyzing their fragmentation patterns upon collision with an inert gas. While the fragmentation of related structures, such as peptides containing aspartic acid which can form a succinimide (B58015) anhydride ring, is a known phenomenon referred to as the "aspartic acid effect," this knowledge cannot be directly extrapolated to predict the specific fragmentation pattern of this compound without experimental data. The precise fragmentation of a molecule is highly dependent on its specific chemical structure and the experimental conditions of the mass spectrometry analysis. Without dedicated studies on this compound, any discussion of its fragmentation would be purely speculative.

Theoretical and Computational Investigations

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are pivotal in elucidating the molecular structure and electronic characteristics of heterocyclic compounds such as 3-Aminodihydrofuran-2,5-dione. While specific quantum chemical studies on this compound are not extensively documented, insights can be drawn from computational analyses of related furanone structures.

Computational chemistry approaches, including Density Functional Theory (DFT), are employed to optimize the molecular geometry and evaluate electronic properties. For the broader class of 2(5H)-furanones, these calculations have been used to explore total energy, the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the energy gap, ionization potential, electron affinity, hardness, softness, and dipole moment. Structural modifications, such as the introduction of substituents, have been shown to significantly influence these electronic properties. For instance, computational studies on 2(5-phenyl)-furanone have suggested enhanced reactivity and antioxidative properties compared to unsubstituted furanone, highlighting the impact of substituents on the electronic environment of the furanone ring ajchem-b.com.

These theoretical approaches provide a foundational understanding of the structure-property relationships that govern the behavior of this compound. The amino group at the 3-position is expected to significantly influence the electron distribution within the molecule, impacting its reactivity and potential biological interactions.

| Property | Description | Relevance to this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | The amino group is an electron-donating group and would be expected to raise the HOMO energy level, influencing its nucleophilicity. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | The carbonyl groups in the furanone ring are electron-withdrawing and would lower the LUMO energy, affecting its electrophilicity. |

| Energy Gap (HOMO-LUMO) | The difference in energy between the HOMO and LUMO; a smaller gap suggests higher reactivity. | The interplay of the amino and carbonyl groups will determine the overall energy gap and thus the kinetic stability of the molecule. |

| Dipole Moment | A measure of the separation of positive and negative charges in a molecule. | The polar nature of the amino and carbonyl groups will result in a significant dipole moment, influencing solubility and intermolecular interactions. |

Computational Modeling of Reaction Mechanisms and Pathways

Computational modeling provides a powerful tool for investigating the reaction mechanisms and pathways of molecules like this compound, which is a derivative of succinic anhydride (B1165640). The aminolysis of anhydrides, a key reaction for such compounds, has been the subject of detailed theoretical studies.

High-level electronic structure theory has been applied to investigate the aminolysis reaction of succinic anhydride with amines such as methylamine acs.orgresearchgate.net. These studies have explored various potential pathways, including the influence of catalysis by a second amine molecule or by an acid. Density Functional Theory (DFT) at levels such as B3LYP/6-31G(d) and B3LYP/6-311++G(d,p) has been employed to map the reaction pathways acs.orgresearchgate.net.

Research indicates that the non-catalyzed aminolysis of succinic anhydride likely proceeds through a concerted mechanism with a lower activation energy compared to a stepwise addition/elimination mechanism acs.orgresearchgate.net. When catalyzed by a second amine molecule, the reaction is proposed to involve an asynchronous proton transfer. In contrast, acid-catalyzed mechanisms may involve the simultaneous motion of protons acs.orgresearchgate.net. The most favorable pathway is often found to be a bifunctional acid-catalyzed stepwise mechanism that proceeds through the formation of an eight-membered ring in the transition state acs.orgresearchgate.net.

Furthermore, computational studies on the rearrangement of related structures, such as isoxazolidines, to form 3-aminofuran-2(5H)-ones have utilized DFT calculations to support the proposed reaction routes. These studies suggest that the reaction is controlled by ring strain and proceeds through the opening of a bicyclic intermediate researchgate.net. Such computational insights are invaluable for understanding the formation and reactivity of the aminofuranone core present in this compound.

| Reaction Type | Key Computational Findings |

| Uncatalyzed Aminolysis | Favors a concerted mechanism over a stepwise addition/elimination pathway acs.orgresearchgate.net. |

| Amine-Catalyzed Aminolysis | Involves an asynchronous proton transfer in the transition state acs.orgresearchgate.net. |

| Acid-Catalyzed Aminolysis | Can proceed via a stepwise mechanism with a bifunctional catalyst, forming an eight-membered ring transition state acs.orgresearchgate.net. |

| Rearrangement Reactions | DFT calculations can elucidate complex reaction pathways, such as those controlled by ring strain in the formation of aminofuranones researchgate.net. |

Molecular Docking and Ligand-Protein Interaction Simulations (focused on binding modes and chemical interactions)

These computational techniques are used to screen virtual libraries of compounds against specific protein targets to identify potential inhibitors or modulators of protein function researchgate.net. For instance, molecular docking studies of furanone derivatives targeting quorum-sensing receptors in Pseudomonas aeruginosa have revealed key interactions. These studies have shown that halogenated furanones can exhibit higher binding affinities than their non-halogenated counterparts nih.gov. The interactions typically involve hydrogen bonds with specific amino acid residues (e.g., Trp60, Tyr64, and Ser129 in the LasR receptor) and hydrophobic interactions with other residues within the binding pocket nih.gov.

Similarly, docking studies on succinimide (B58015) derivatives have been employed to explore their binding modes against enzymes like cholinesterases nih.gov. These in silico approaches help in understanding the structure-activity relationships and in the rational design of more potent and selective inhibitors.

The binding of this compound to a protein target would likely be governed by a combination of hydrogen bonding and hydrophobic interactions. The amino group can act as a hydrogen bond donor, while the carbonyl oxygens can act as hydrogen bond acceptors. The furanone ring itself can participate in hydrophobic interactions within the protein's binding site. Molecular dynamics simulations can further be used to assess the stability of the predicted ligand-protein complexes over time.

| Interacting Moiety of this compound | Potential Protein Interaction |

| Amino Group (-NH2) | Hydrogen bond donor |

| Carbonyl Groups (C=O) | Hydrogen bond acceptor |

| Furanone Ring | Hydrophobic interactions, van der Waals interactions |

Future Research Directions and Emerging Methodologies

Development of Novel and Sustainable Synthetic Approaches

The industrial and laboratory-scale synthesis of 3-Aminodihydrofuran-2,5-dione and its derivatives has traditionally relied on established organic chemistry methods. For instance, the synthesis of the related N-formyl-L-aspartic anhydride (B1165640) is achieved by reacting L-aspartic acid with formic acid and acetic anhydride google.comgoogle.comgoogleapis.com. While effective, these methods often involve harsh reagents and generate stoichiometric byproducts.

Future research is pivoting towards greener and more sustainable synthetic strategies. A key area of development is the utilization of renewable feedstocks and biocatalysis. Recent advancements have demonstrated the highly efficient biosynthesis of L-aspartic acid, the precursor to this compound, from maleic anhydride using engineered whole-cell catalysts rsc.org. This biological production route significantly reduces costs and environmental pollution associated with traditional chemical synthesis rsc.org.

Building upon this, emerging methodologies are expected to focus on:

Solvent-Free Thermal Polycondensation: The thermal polymerization of aspartic acid to polysuccinimide, a polymer of the target anhydride, is a prime example of a green chemical process that uses no organic solvents and produces only water as a byproduct researchgate.net. Future work will likely optimize this process for direct, controlled synthesis of the monomeric anhydride.

Enzymatic Cyclization: The exploration of novel enzymes capable of directly catalyzing the intramolecular cyclization of aspartic acid or its derivatives to form the dihydrofuran-dione ring would represent a significant leap towards a fully biosynthetic pathway.

Integrated Biocatalysis-Chemical Synthesis: A hybrid approach, where sustainably produced L-aspartic acid is efficiently converted to the target anhydride using green chemical methods, such as mechanochemistry or flow chemistry, will be critical for reducing environmental impact while ensuring high yields and purity.

Exploration of Unprecedented Chemical Transformations

The reactivity of this compound is dominated by the electrophilicity of its anhydride carbonyl groups, making it susceptible to nucleophilic attack and ring-opening. This reaction is the foundation of its use in polymerization and modification chemistry. Nucleophiles such as primary amines, alcohols, and water readily open the ring to form poly(aspartamides), peptide esters, or aspartic acid, respectively frontiersin.orgnih.govnih.gov. This ring-opening can be regioselective, yielding a mixture of α and β-aspartyl products, a feature that can be exploited or must be controlled depending on the application frontiersin.orgrsc.org.

While ring-opening is a well-understood transformation, future research is set to explore more unprecedented chemical pathways:

Stereoselective Reactions: As a chiral building block, this compound is a valuable starting material for asymmetric synthesis. Future studies will likely focus on its use as a substrate in stereoselective cycloaddition reactions or as a chiral ligand precursor, leveraging the fixed stereochemistry of the 3-amino group to induce chirality in new products.

Controlled Ring-Opening Polymerization (ROP): The compound is a precursor to α-amino acid N-carboxyanhydrides (NCAs), which are key monomers for producing polypeptides via ROP frontiersin.org. Emerging methodologies will focus on developing more controlled ROP techniques initiated from the anhydride itself, allowing for the precise synthesis of block copolymers and complex polypeptide architectures with low dispersity.

Transient Anhydride Formation: Research has shown that aspartic acid residues within peptides can be converted into anhydride structures in situ using coupling reagents researchgate.net. This transient transformation can be used to control the self-assembly of peptide-based materials. Future work will explore the use of external stimuli (e.g., light, redox changes) to trigger this transformation, enabling dynamic control over material properties.

Integration into Advanced Materials Science Research

This compound is a foundational monomer for producing biodegradable and biocompatible polymers, primarily poly(aspartic acid) (PASP) and its precursor, polysuccinimide (PSI) frontiersin.orgnih.govwikipedia.org. These polymers have established applications as hydrogels for drug delivery and as environmentally friendly antiscaling agents that can replace non-biodegradable polyacrylates researchgate.netfrontiersin.orgnih.govwikipedia.org.

The future integration of this compound into advanced materials science will move beyond these applications into more specialized domains. Chemical suppliers categorize the molecule as a building block for polymer science, Metal-Organic Frameworks (MOFs), and OLED materials, indicating active research in these areas bldpharm.combldpharm.com.

Emerging research directions include:

Stimuli-Responsive Polymers: The amine and anhydride functionalities allow for facile modification, making it an ideal platform for creating "smart" polymers. By grafting stimuli-responsive side chains onto the polymer backbone derived from the anhydride, researchers can design materials that respond to changes in pH, temperature, or redox potential for targeted drug delivery or sensor applications mdpi.com.

Functional Copolymers: Future synthetic efforts will focus on the copolymerization of this compound with other cyclic monomers, such as lactones, to create novel biodegradable polyesters and polyamides with precisely tuned mechanical properties, degradation rates, and functionalities.

Coordination Polymers and MOFs: The carboxylic acid and amine groups that result from ring-opening are excellent coordinating ligands for metal ions. This presents an opportunity to use the molecule as a primary organic linker for the synthesis of novel, chiral MOFs with potential applications in asymmetric catalysis, gas separation, and chemical sensing.

Innovative Applications in Chemical Biology Tool Development

The inherent reactivity of the anhydride ring makes this compound an attractive scaffold for developing chemical biology tools designed to probe biological systems. The ability of the anhydride to react with biological nucleophiles, such as lysine (B10760008) or N-terminal amines, provides a mechanism for covalent modification of proteins and peptides.

Future research is poised to harness this reactivity for sophisticated biological applications:

Site-Specific Bioconjugation: Inspired by methods that use thioester-activated amino acids for native chemical ligation, derivatives of this compound could be developed for site-specific protein labeling rice.edu. By incorporating this reactive handle into peptides or small molecules, researchers can create tools to attach fluorophores, affinity tags, or drug molecules to target proteins in vitro and potentially in vivo.

Development of "Turn-On" Fluorescent Probes: The succinimide (B58015) structure, a close relative of the dihydrofuran-dione ring, has been successfully used as a reactive moiety in fluorescent probes that "turn on" upon reaction with specific biological analytes like glutathione (B108866) nih.gov. Future work will involve designing derivatives of this compound linked to fluorophores, where the ring-opening reaction with a specific biological target uncages the fluorescent signal, allowing for real-time imaging in living cells.

Activity-Based Probes: The anhydride can serve as a reactive "warhead" for activity-based protein profiling (ABPP). By designing probes that mimic a natural substrate, the anhydride can covalently label the active site of a target enzyme, providing a powerful tool for identifying enzyme function, screening for inhibitors, and understanding target engagement in complex biological systems.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Aminodihydrofuran-2,5-dione, and how are intermediates characterized?

- Methodological Answer : Synthesis typically involves cyclization of precursors like substituted succinic anhydrides or iminolactones. For example, analogous 2-imino-2,5-dihydrofurans are synthesized via reactions with methyl iodide or dimethyl sulfate under controlled acidic conditions . Characterization relies on ¹H/¹³C NMR for structural elucidation (e.g., distinguishing amine protons at δ 3.5–4.0 ppm) and IR spectroscopy to confirm lactone/imine functional groups (e.g., C=O stretches at ~1750 cm⁻¹) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Key precautions include:

- Ventilation : Use fume hoods to avoid inhalation (OSHA HCS guidelines) .

- Personal Protective Equipment (PPE) : Gloves and goggles to prevent skin/eye contact, as the compound may cause irritation .

- Emergency Measures : For accidental exposure, rinse affected areas with water and seek medical attention immediately. Provide SDS sheets to healthcare providers .

Q. How can researchers validate the purity and identity of this compound?

- Methodological Answer :

- Chromatography : Use HPLC with a C18 column and UV detection (λ = 210–230 nm) to assess purity.

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (101.10 g/mol for C₄H₇NO₂) .

- Elemental Analysis : Match experimental C/H/N/O percentages to theoretical values (e.g., C: 47.53%, H: 6.98%) .

Advanced Research Questions

Q. How can structural contradictions in this compound derivatives be resolved using crystallographic data?

- Methodological Answer : For hexasubstituted analogs (e.g., brominated derivatives), single-crystal X-ray diffraction resolves bond length/angle discrepancies. For example, C–Br distances in 3,4-dibromo derivatives are ~1.9 Å, confirming covalent bonding, while non-covalent interactions (e.g., C–H⋯H contacts) stabilize crystal packing . Data deposition in repositories like CCDC (e.g., entry 1828960) ensures reproducibility .

Q. What strategies optimize the functionalization of this compound for bioactive compound development?

- Methodological Answer :

- Nucleophilic Substitution : React the amine group with acyl chlorides or sulfonating agents to generate amides/sulfonamides.

- Ring-Opening Reactions : Use acidic hydrolysis to convert the lactone to a dicarboxylic acid, enabling peptide coupling .

- Computational Guidance : DFT calculations predict reactivity at the α-carbon (Mulliken charge analysis) to prioritize synthetic targets .

Q. How do solvent and temperature conditions influence the reaction kinetics of this compound in multicomponent reactions?

- Methodological Answer :

- Solvent Screening : Polar aprotic solvents (e.g., DMSO) enhance electrophilicity of the lactone carbonyl, accelerating nucleophilic attacks.

- Temperature Studies : Arrhenius plots (ln k vs. 1/T) derived from kinetic data at 25–80°C reveal activation energies (e.g., ~50 kJ/mol for ring-opening reactions) .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress in real time .

Q. What computational methods predict the pharmacological potential of this compound derivatives?

- Methodological Answer :

- Molecular Docking : Screen against targets like 5-HT1A receptors using AutoDock Vina. For analogs with arylpiperazine moieties, binding affinity (ΔG ≤ −8 kcal/mol) correlates with serotonin reuptake inhibition .

- ADMET Prediction : Tools like SwissADME estimate bioavailability (e.g., Lipinski’s Rule compliance) and toxicity (e.g., Ames test predictions) .

Q. How can researchers address discrepancies in spectroscopic data for structurally similar dihydrofuran derivatives?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.